molecular formula C11H19NO B8326686 1-Cyclohexyl-4-methyl-pyrrolidin-2-one

1-Cyclohexyl-4-methyl-pyrrolidin-2-one

Cat. No.: B8326686
M. Wt: 181.27 g/mol
InChI Key: QQUJSYBYZSOURX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-methyl-pyrrolidin-2-one is a cyclic amide (pyrrolidinone) derivative featuring a cyclohexyl substituent at position 1 and a methyl group at position 4. Its molecular formula is C₁₁H₁₉NO (molecular weight: 181.28 g/mol). The pyrrolidinone core, a five-membered lactam, confers polarity due to the ketone moiety, while the cyclohexyl group introduces steric bulk and lipophilicity.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-cyclohexyl-4-methylpyrrolidin-2-one

InChI

InChI=1S/C11H19NO/c1-9-7-11(13)12(8-9)10-5-3-2-4-6-10/h9-10H,2-8H2,1H3

InChI Key

QQUJSYBYZSOURX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C1)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-cyclohexyl-4-methyl-pyrrolidin-2-one and related compounds:

Compound Molecular Formula Substituents PSA (Ų) Key Properties/Applications References
This compound C₁₁H₁₉NO 1-Cyclohexyl, 4-methyl ~20–30* High lipophilicity; potential solvent Inferred
(R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine C₁₀H₂₀N₂ Branched pyrrolidine chains ~24 Chiral catalyst; organocatalysis
1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]pyrrolidin-2-one C₁₃H₂₀N₂O Alkyne-pyrrolidine hybrid 142.5 High polarity; nitro-group reactivity
1-(2-Hydroxycyclohexyl)-4-arylpyridin-2-one C₁₈H₂₀NO₂ Hydroxycyclohexyl, arylpyridinone ~50–60* Pharmaceutical intermediates (kinase inhibitors)

*PSA estimated based on functional groups.

Key Comparisons :

Structural Features: The cyclohexyl group in the target compound enhances steric hindrance compared to smaller substituents (e.g., methyl or aryl groups in ). This may reduce reactivity in nucleophilic reactions but improve stability in hydrophobic environments. Unlike the nitro-functionalized pyrrolidinone in , the target compound lacks electron-withdrawing groups, suggesting milder electrophilic character.

Synthetic Utility :

  • Pyrrolidine derivatives like those in are widely used in asymmetric catalysis (e.g., Shintani et al., 2005, for C–C bond formation). The target compound’s lactam structure could serve as a hydrogen-bond acceptor in catalysis, though direct evidence is lacking.
  • Cyclohexyl-substituted heterocycles in are synthesized via palladium-catalyzed coupling or hydroxylation, suggesting analogous routes for the target compound.

Biological Relevance: Pyridinone derivatives in demonstrate kinase inhibition, but the absence of aromaticity in the target compound’s pyrrolidinone core may limit similar interactions.

Q & A

How can researchers optimize the synthesis of 1-Cyclohexyl-4-methyl-pyrrolidin-2-one to improve yield and purity?

Answer:
Optimization involves systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity, while non-polar solvents reduce side reactions .
  • Catalyst choice : Acid or base catalysts (e.g., p-toluenesulfonic acid, DBU) can accelerate cyclization steps.
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition, while reflux conditions may improve reaction rates .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization ensures high purity. Monitor intermediates via TLC or HPLC to isolate desired products .

What advanced structural characterization techniques are recommended for confirming the stereochemistry of this compound?

Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure determination. This method resolves absolute configuration and crystal packing effects .
  • NMR spectroscopy : Employ 2D techniques (COSY, NOESY) to assign stereocenters. For example, NOE correlations between the cyclohexyl and pyrrolidinone protons confirm spatial proximity .
  • Vibrational circular dichroism (VCD) : Differentiates enantiomers by analyzing IR absorption asymmetry .

How should researchers address discrepancies in spectroscopic data when analyzing this compound derivatives?

Answer:

  • Cross-validation : Compare NMR, MS, and IR data across multiple batches. Discrepancies in 1^1H-NMR shifts may indicate impurities or tautomeric forms .
  • Sample purity : Re-crystallize or use preparative HPLC to isolate pure phases. Contaminants (e.g., unreacted starting materials) often cause anomalous peaks .
  • Computational validation : Simulate NMR spectra using DFT (e.g., B3LYP/6-31G*) to match experimental shifts. Deviations >0.5 ppm suggest structural misassignment .

What strategies are effective for designing a multi-step synthesis route for novel derivatives of this compound?

Answer:

  • Modular synthesis : Introduce functional groups (e.g., halides, amines) at the pyrrolidinone ring via nucleophilic substitution or cross-coupling reactions .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites during intermediate steps .
  • Stepwise optimization : Prioritize high-yield steps (e.g., cyclohexyl group addition via Friedel-Crafts alkylation) before tackling low-yield transformations .

How can computational chemistry methods be integrated into the study of this compound's reactivity?

Answer:

  • Reactivity prediction : Perform DFT calculations (e.g., Gaussian 16) to model transition states for cyclization or ring-opening reactions.
  • Solvent effects : Use COSMO-RS to predict solvation energies and optimize reaction media .
  • Biological interactions : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to hypothesize binding modes and guide SAR studies .

What role does the cyclohexyl substituent play in the physicochemical properties of this compound?

Answer:

  • Lipophilicity : The cyclohexyl group increases logP values, enhancing membrane permeability. Calculate partition coefficients using software like MarvinSketch .
  • Steric effects : Bulky substituents hinder rotation around the pyrrolidinone ring, stabilizing specific conformers. X-ray data can quantify torsional angles .
  • Thermal stability : Cyclohexyl derivatives often exhibit higher melting points due to van der Waals interactions, as seen in analogous cyclohexane-containing compounds .

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